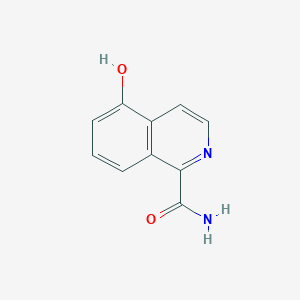
Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate is an organic compound with the molecular formula C26H29NO4 It is a derivative of dipropanoate, characterized by the presence of a phenylazanediyl group linked to two phenylene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate typically involves the reaction of diethyl malonate with a suitable phenylazanediyl derivative. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The phenylazanediyl group can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylazanediyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
Uniqueness
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C28H31NO4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
ethyl 3-[4-(N-[4-(3-ethoxy-3-oxopropyl)phenyl]anilino)phenyl]propanoate |
InChI |
InChI=1S/C28H31NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-13,16-19H,3-4,14-15,20-21H2,1-2H3 |
InChIキー |
ZESCMKREBXUVBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12959430.png)

![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)




![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)
